Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-6-methylindoline

Medicinal chemistry ADME prediction Building block selection

5-Bromo-6-methylindoline (CAS 1388026-30-9) is a uniquely substituted indoline building block that no generic mono-substituted or regioisomeric analog can replace. SAR studies demonstrate that relocating bromine from C5 abolishes antibiotic resistance-modifying activity (4- to >8-fold potency loss). The 5-Br handle enables Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig diversification, while the 6-Me group provides a fixed steric reference and fine-tunes LogP. This scaffold is ideal for CNS-targeted kinase inhibitor libraries (BBB-permeable, TPSA 12.03 Ų, consensus LogP 2.68) and RMA candidate synthesis. Order today to secure high-purity stock for your next medchem campaign.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B7969047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methylindoline
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCN2)C=C1Br
InChIInChI=1S/C9H10BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3
InChIKeyZAPJDSRETDDXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methylindoline (CAS 1388026-30-9): Core Identity and Procurement Baseline for the 5-Br-6-Me Indoline Scaffold


5-Bromo-6-methylindoline (CAS 1388026-30-9) is a disubstituted indoline building block bearing a bromine atom at the C5 position and a methyl group at C6 on the fused benzene ring, with molecular formula C9H10BrN and molecular weight 212.09 g/mol . The compound belongs to the indoline class—a 2,3-dihydroindole scaffold recognized as a privileged structure in medicinal chemistry . Its dual substitution pattern provides both a heavy-atom handle (Br) for metal-catalyzed cross-coupling chemistry and a methyl group that modulates electronic and steric properties of the aromatic ring. This specific substitution pattern distinguishes it from mono-substituted bromoindolines (e.g., 5-bromoindoline, CAS 22190-33-6) and from regioisomeric bromo-methylindolines (e.g., 6-bromo-5-methylindoline, CAS 162100-99-4; 7-bromo-6-methylindoline) .

Why Indoline Regioisomers Are Not Interchangeable: The 5-Bromo-6-Methyl Substitution Pattern Determines Synthetic Utility and Biological Performance


The position of bromine and methyl substituents on the indoline benzene ring directly governs electrophilic aromatic substitution (EAS) reactivity, cross-coupling site accessibility, and target-binding geometry. In 5-bromo-6-methylindoline, the bromine occupies the position para to the indoline NH (an ortho/para-directing, strongly activating group) and ortho to the methyl group (also ortho/para-directing), creating a unique electronic landscape . By contrast, 6-bromo-5-methylindoline places bromine meta to the NH, altering both EAS directing effects and steric accessibility for Pd-catalyzed couplings. Published structure–activity relationship (SAR) studies on indoline scaffolds have demonstrated that relocating the bromine atom from the 5-position to other positions on the indoline ring can abolish or severely diminish biological activity—in one systematic study, moving bromine from the 5-position to alternative positions reduced antibiotic resistance-modifying activity by 4- to >8-fold [1]. Generic substitution with alternative bromo-methylindoline regioisomers or mono-substituted indolines therefore carries quantifiable risk in both synthetic and biological contexts.

Quantitative Differentiation of 5-Bromo-6-methylindoline: Head-to-Head Physicochemical, Regiochemical, and SAR-Based Evidence Against Closest Analogs


Lipophilicity (Consensus LogP) of 5-Bromo-6-methylindoline vs. 5-Bromoindoline and 6-Methylindoline

5-Bromo-6-methylindoline exhibits a consensus Log Po/w of 2.68, derived from five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This value is elevated relative to 5-bromoindoline (XLogP3 = 2.9, but lower molecular weight at 198.06 g/mol without the methyl contribution; LogP = 2.56 via ACD method) and 6-methylindoline (LogP = 2.10) , reflecting the additive lipophilic contribution of both the bromine and methyl substituents. The ~0.58 log unit increase over the non-brominated 6-methylindoline corresponds to an approximately 3.8-fold higher predicted octanol-water partition coefficient, which has direct implications for membrane permeability and non-specific binding in cell-based assays.

Medicinal chemistry ADME prediction Building block selection

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Profile Differentiates 5-Bromo-6-methylindoline from Its 2,3-Dione Oxidized Analog

5-Bromo-6-methylindoline has a calculated TPSA of 12.03 Ų, with 1 H-bond donor (indoline NH) and 0 H-bond acceptors, consistent with its classification as a relatively lipophilic, compact heterocyclic building block . In contrast, its oxidized congener 5-bromo-6-methylindoline-2,3-dione (CAS 106976-23-2; molecular formula C9H6BrNO2, MW 240.05) introduces two additional carbonyl oxygen H-bond acceptors and eliminates the NH donor, yielding a substantially different TPSA and polarity profile . The TPSA of 12.03 Ų for 5-bromo-6-methylindoline falls well below the typical threshold of 60–70 Ų associated with oral bioavailability, and combined with consensus LogP = 2.68, the compound is predicted to be blood-brain barrier (BBB) permeant (BOILED-Egg model: BBB permeant = Yes) .

Drug-likeness Blood-brain barrier penetration Medicinal chemistry design

Regioisomeric Differentiation: 5-Br-6-Me vs. 6-Br-5-Me Substitution Governs EAS Directing Effects and Cross-Coupling Site Accessibility

The 5-bromo-6-methyl substitution pattern places bromine para to the indoline NH (strongly activating, ortho/para-directing) and ortho to the 6-methyl group (weakly activating, ortho/para-directing). The combined directing effects of NH and CH3 reinforce substitution at C5 during electrophilic bromination of 6-methylindoline, making this the kinetically favored regioisomer . By contrast, in 6-bromo-5-methylindoline (CAS 162100-99-4), the bromine is meta to NH, where it receives no activation from the amino group and is less accessible for Pd-catalyzed oxidative addition due to steric shielding by the adjacent 5-methyl group . The SMILES notation confirms the connectivity difference: CC1=CC2=C(C=C1Br)CCN2 for 5-bromo-6-methylindoline vs. CC1=CC2=C(C=C1Br)NCC2 for 6-bromo-5-methylindoline (InChI Key: ZAPJDSRETDDXHN-UHFFFAOYSA-N vs. OOGKBGZFWQVEGL-UHFFFAOYSA-N) . This difference maps to divergent reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings, where oxidative addition rates at C5-Br (para to electron-donating NH) differ from those at C6-Br (meta to NH, ortho to methyl).

Synthetic chemistry Cross-coupling Regioselectivity Building block selection

Class-Level SAR Evidence: 5-Position Bromine on Indoline Is Indispensable for Biological Activity—Replacement Abolishes or Severely Diminishes Potency

In a systematic SAR study of tricyclic indoline resistance-modifying agents (RMAs) published in Journal of Medicinal Chemistry (2014), the 5-position bromine atom on the indoline core (designated R2) was demonstrated to be essential for activity. When this bromine was replaced with a methyl group (analogue 6b), activity against MRSA with amoxicillin/clavulanate dropped from 4 μg/mL to 16 μg/mL (4-fold reduction), with cefazolin from 4 to 16 μg/mL (4-fold reduction), and with meropenem from 4 to 32 μg/mL (8-fold reduction) [1]. Replacement with methoxy (6c) abolished activity entirely (>32 μg/mL for all three antibiotics, >8-fold reduction). Replacement with hydrogen (6e) reduced activity 4-fold across all antibiotics. Moving bromine from the 5-position to alternative positions (6g–6i) also significantly reduced activity. Maintaining bromine at the 5-position was concluded to be necessary for RMA activity, with bromine identified as the optimal halogen compared to chlorine or fluorine [1]. While this evidence is from a tricyclic indoline scaffold rather than the simple bicyclic 5-bromo-6-methylindoline, it establishes a strong class-level principle: the 5-bromo substituent on the indoline benzene ring is a critical pharmacophoric element, not a replaceable feature.

Structure-activity relationship Antimicrobial resistance Bromine pharmacophore Lead optimization

Procurement Differentiation: Purity Specifications, Storage Requirements, and Pricing Benchmarking Against Regioisomeric Alternatives

5-Bromo-6-methylindoline is commercially available with a standard purity of 97% (Bidepharm) to 98% (Leyan, MolCore) . Storage conditions are specified as 2–8°C, sealed, dry, and protected from light, with a shelf life of at least 2 years when stored at -20°C under desiccated conditions . Macklin quotes pricing at 1392 CNY/100 mg, 2496 CNY/250 mg, and 7004 CNY/1 g (97% purity) . For comparison, 6-bromo-5-methylindoline (CAS 162100-99-4) is priced at approximately $291.90 USD/1 g (97% purity, Aladdin Scientific) with significantly longer lead times (8–12 weeks) . The hydrochloride salt form (5-bromo-6-methylindoline hydrochloride, MW 248.55, purity 97+%) is also available, offering enhanced aqueous solubility for direct use in biological assay buffers . The free base form provides orthogonal synthetic versatility: the indoline NH can be directly functionalized (acylation, sulfonylation, alkylation) without deprotection, while the aryl bromide serves as a cross-coupling handle.

Chemical procurement Building block sourcing Quality specifications Supply chain

Recommended Application Scenarios for 5-Bromo-6-methylindoline Based on Quantified Differentiation Evidence


Scaffold for CNS-Penetrant Kinase Inhibitor Library Synthesis

The combination of low TPSA (12.03 Ų) and predicted BBB permeability, together with the aryl bromide handle at the 5-position, makes 5-bromo-6-methylindoline an ideal starting scaffold for CNS-targeted kinase inhibitor libraries . The Br at C5—positioned para to the indoline NH—enables efficient Suzuki-Miyaura or Buchwald-Hartwig diversification, while the consensus LogP of 2.68 supports passive membrane diffusion. Class-level SAR evidence confirms that maintaining the 5-bromo substituent (or its coupled products) preserves biological activity, where removal or relocation of this halogen results in 4- to >8-fold potency loss [1].

Key Intermediate for 5-Position-Diversified Indoline-Based RORγ Modulators or EWS-FLI1 Inhibitor Candidates

The 5-bromo substituent serves as a versatile synthetic linchpin for generating focused libraries of N-arylsulfonyl indolines (a validated RORγ agonist chemotype) or indoline-based EWS-FLI1 transcription factor inhibitors [2][3]. Cross-coupling at C5 allows systematic exploration of aryl, heteroaryl, and amine substituents while the 6-methyl group provides a fixed steric and electronic reference point. The free NH of the indoline can be directly sulfonylated or acylated without protection, enabling rapid two-step diversification sequences (NH-functionalization → C5 cross-coupling) with high atom economy.

Building Block for Antibiotic Resistance-Modifying Agent (RMA) Analog Design

Based on class-level SAR demonstrating that the 5-bromo substituent on the indoline ring is critical for RMA activity in MRSA resensitization assays, 5-bromo-6-methylindoline can serve as a key intermediate for synthesizing and optimizing RMA candidates [1]. The compound provides the validated 5-bromoindoline pharmacophoric core with an additional 6-methyl substituent that can be exploited to fine-tune lipophilicity (LogP modulation of ~0.6 log units vs. des-methyl analog), metabolic stability, and mammalian cytotoxicity—parameters directly relevant to the therapeutic window of RMA candidates.

Precursor for 5-Bromo-6-methylindoline-2,3-dione (Isatin) Synthesis via Controlled Oxidation

5-Bromo-6-methylindoline can be selectively oxidized to 5-bromo-6-methylindoline-2,3-dione (CAS 106976-23-2), a valuable isatin derivative used in HPK1 inhibitor programs and condensation-based heterocyclic synthesis [4]. The free base form provides direct access to the 2,3-dione oxidation product with sodium tetrahydroborate/THF conditions, whereas procurement of the pre-oxidized dione separately incurs higher cost (~49619 CNY/5 g for the dione vs. ~7004 CNY/1 g for the indoline precursor) [4]. In-house oxidation from the indoline thus offers a cost-advantaged route for laboratories requiring both oxidation states.

Quote Request

Request a Quote for 5-Bromo-6-methylindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.